N-Cyclohexyl-2-pyrrolidone

Polymer Chemistry High-Temperature Synthesis Solvent Engineering

Procure N-Cyclohexyl-2-pyrrolidone (CHP) for its unique high-boiling (307 °C) and steric properties that prevent process failure in polyimide curing and PPS synthesis, where generic NMP falls short. This specialized aprotic solvent achieves complete imidization at high temperatures, improves PPS molecular weight, and uniquely precipitates actinides, making it a critical, non-substitutable item for advanced materials and nuclear R&D.

Molecular Formula C10H17NO
Molecular Weight 167.25 g/mol
CAS No. 6837-24-7
Cat. No. B1194110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-2-pyrrolidone
CAS6837-24-7
Synonyms1-cyclohexylpyrrolidone
N-cyclohexyl-2-pyrrolidone
Molecular FormulaC10H17NO
Molecular Weight167.25 g/mol
Structural Identifiers
SMILESC1CCC(CC1)N2CCCC2=O
InChIInChI=1S/C10H17NO/c12-10-7-4-8-11(10)9-5-2-1-3-6-9/h9H,1-8H2
InChIKeyPZYDAVFRVJXFHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclohexyl-2-pyrrolidone (CAS 6837-24-7) Baseline Characterization for Procurement and Selection


N-Cyclohexyl-2-pyrrolidone (CHP, CAS 6837-24-7) is a high-boiling, aprotic lactam solvent within the N-alkyl-2-pyrrolidone class, distinguished by its cyclohexyl substituent [1]. Its key physicochemical identifiers include a density of 1.007 g/mL at 25 °C, a vapor pressure of 0.05 mm Hg at 25 °C, and a refractive index of 1.499 (n20/D) [1]. As a yellow to colorless liquid with low water solubility but broad miscibility with organic media, CHP serves as a specialized solvent in high-temperature syntheses and extraction processes . This document establishes its quantifiable performance differentiation relative to close analogs like N-methyl-2-pyrrolidone (NMP) and N-ethyl-2-pyrrolidone (NEP) to support scientific and industrial procurement decisions.

Why N-Cyclohexyl-2-pyrrolidone Cannot Be Substituted by Generic N-Alkyl-2-pyrrolidone Analogs


While N-alkyl-2-pyrrolidones share a common lactam core, the alkyl substituent critically dictates their thermophysical properties, solvation behavior, and toxicological profile, rendering class-level interchange scientifically invalid [1]. For N-Cyclohexyl-2-pyrrolidone, the bulky cyclohexyl group introduces significant steric hindrance and hydrophobic character absent in linear-chain counterparts like NMP or NEP [2]. This structural divergence manifests in measurable differences in boiling point (154 °C at 7 mmHg vs. NMP's 81-82 °C at 10 mmHg), polarity, and aggregation behavior, directly impacting polymerization kinetics and extraction efficiency [3]. Substituting CHP with a generic alternative risks process failure due to mismatched thermal stability, altered reaction rates, or unintended phase separation.

Quantitative Differentiation of N-Cyclohexyl-2-pyrrolidone Against Closest Analogs for Informed Procurement


Superior Thermal Stability and Reduced Volatility Versus N-Methyl-2-pyrrolidone (NMP)

N-Cyclohexyl-2-pyrrolidone (CHP) exhibits a significantly higher boiling point and lower vapor pressure than N-methyl-2-pyrrolidone (NMP), confirming enhanced thermal stability and reduced volatility [1]. In a mixed solvent study, CHP was reported with a boiling point of 307 °C at atmospheric pressure, compared to NMP's 202 °C, representing a >100 °C differential that enables higher reaction temperatures without solvent loss [1].

Polymer Chemistry High-Temperature Synthesis Solvent Engineering

Enhanced Polymerization Efficiency: Higher Inherent Viscosity and Yield in Poly(phenylene sulfide) (PPS) Synthesis

In the synthesis of poly(phenylene sulfide) (PPS), substituting NMP with CHP as the polymerization solvent resulted in a more effective balance of conversion and polymer viscosity [1]. While the conversion rate in CHP was not dramatically higher, the inherent viscosity of the resulting PPS was superior when using CHP, indicating higher molecular weight polymer production [1]. This is attributed to CHP's higher polarity and boiling point, which enhance metal ion solvation and nucleophilic substitution reactivity [1].

Polymer Synthesis Poly(phenylene sulfide) Reaction Solvent

Quantified Acute Oral Toxicity Profile Relative to Other N-Alkyl-2-pyrrolidones

The acute oral toxicity of N-cyclohexyl-2-pyrrolidone (CHP) has been measured and reported alongside a homologous series of N-alkyl-2-pyrrolidones, providing a direct quantitative comparison for hazard assessment [1]. CHP exhibits an LD50 (oral, rat) of 657 mg/kg , placing it in Category 4 for acute oral toxicity . This value is distinct from, for example, N-methyl-2-pyrrolidone (NMP), which has a reported LD50 of 3,914 mg/kg (oral, rat), indicating a higher acute toxicity for CHP [2].

Toxicology Occupational Safety Solvent Selection

Unique Aggregation and Interfacial Behavior in Aqueous Solutions

N-Cyclohexyl-2-pyrrolidone (CHP) exhibits amphiphilic aggregation in aqueous solution, forming micelles with a relatively high critical micelle concentration (cmc) of 0.45 M [1]. Its molecular area at the air-water interface near the cmc is 54±2 Ų per molecule [1]. Comparative studies with n-hexyl pyrrolidone show that the cyclohexyl ring packs less efficiently at the interface, leading to more negative second virial coefficients for the adsorbed monolayer [2].

Colloid Science Formulation Chemistry Surface Chemistry

High-Pressure Viscosity Behavior Distinct from NMP and Unsubstituted Pyrrolidone

The dynamic viscosity of N-cyclohexyl-2-pyrrolidone (CHP) has been measured at elevated pressures up to 100 MPa and temperatures up to 473 K, alongside 2-pyrrolidone and N-methyl-2-pyrrolidone (NMP) [1]. While the study's primary purpose was to provide reliable viscosity data for engineering applications, the measurements confirm that CHP exhibits a distinct pressure-viscosity coefficient and temperature dependence compared to its unsubstituted and methyl-substituted counterparts [1].

High-Pressure Processes Rheology Lubrication

Selective Precipitation of Uranyl Ions (UO2²⁺) Over Other Actinides in Nuclear Fuel Reprocessing

N-Cyclohexyl-2-pyrrolidone (NCP) demonstrates a highly specific and quantitative ability to selectively precipitate UO2²⁺ ions from HNO₃ solutions, a property not shared by all N-alkyl-2-pyrrolidones [1]. This selectivity is evidenced by a shorter U-O bond distance in the precipitated UO2(NO3)2(NCP)2 complex compared to analogous complexes with NMP and NEP, indicating stronger binding and higher precipitation efficiency [2]. The process has been developed for both selective U precipitation and U-Pu co-precipitation in advanced FBR fuel reprocessing [3].

Nuclear Chemistry Actinide Separation Reprocessing

Validated Application Scenarios for N-Cyclohexyl-2-pyrrolidone Based on Quantitative Differentiation


High-Temperature Polyimide Curing Co-Solvent

N-Cyclohexyl-2-pyrrolidone (CHP) is optimally deployed as a high-boiling co-solvent in polyimide thin-film curing processes. Due to its boiling point of 307 °C, it significantly exceeds that of NMP (202 °C) [1]. A typical formulation uses 20 wt% CHP blended with 80 wt% NMP to maintain solvent presence during high-temperature imidization steps, preventing film defects and ensuring complete conversion to polyimide [1]. This application leverages CHP's quantifiable thermal stability advantage over generic N-alkyl-2-pyrrolidones.

Poly(phenylene sulfide) (PPS) Polymerization Solvent

In the industrial synthesis of poly(phenylene sulfide) (PPS) via the Phillips process, N-cyclohexyl-2-pyrrolidone (CHP) serves as a superior polymerization solvent compared to the conventional N-methyl-2-pyrrolidone (NMP) [1]. CHP's higher polarity and boiling point enhance metal ion solvation, leading to improved nucleophilic substitution reactivity and resulting in PPS with higher inherent viscosity [1]. This application is validated by direct comparative studies showing CHP yields PPS with better molecular weight characteristics, critical for high-performance engineering plastics [1].

Selective Uranium Precipitation in Nuclear Fuel Reprocessing

N-Cyclohexyl-2-pyrrolidone (NCP) is uniquely qualified for selective actinide separation in advanced nuclear fuel reprocessing flowsheets [1]. Its ability to preferentially precipitate UO2²⁺ ions from nitric acid solutions, with a shorter U-O bond distance than complexes formed with NMP or NEP, enables a simplified, low-energy separation process [2]. This application leverages NCP's specific coordination chemistry, which is not replicable by other pyrrolidone solvents, making it a critical procurement item for nuclear research facilities developing next-generation reprocessing technologies [3].

Controlled Micellization in Aqueous Formulations

For applications requiring amphiphilic aggregation with a defined critical micelle concentration (cmc), N-cyclohexyl-2-pyrrolidone (CHP) offers a tunable parameter set. Its cmc in water is 0.45 M, and it occupies a molecular area of 54±2 Ų at the air-water interface [1]. Compared to linear alkyl pyrrolidones, CHP's cyclohexyl ring results in less efficient interfacial packing [2]. This makes CHP suitable for designing detergents, emulsifiers, or drug delivery systems where a specific cmc threshold or interfacial structure is required [1].

Technical Documentation Hub

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